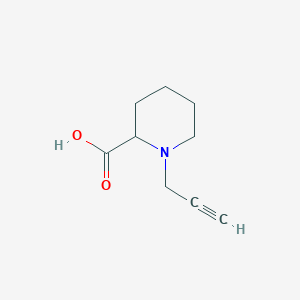

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Description

BenchChem offers high-quality 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-prop-2-ynylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-6-10-7-4-3-5-8(10)9(11)12/h1,8H,3-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWCHFSOHNZGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid from pipecolic acid

This guide details the synthesis of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (N-propargyl pipecolic acid), a critical non-proteinogenic amino acid derivative used as a "Click Chemistry" handle in peptidomimetics and fragment-based drug discovery (FBDD).

Executive Summary

The introduction of a propargyl group onto the secondary amine of pipecolic acid creates a versatile scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While direct N-alkylation of amino acids is possible, it often suffers from poor regioselectivity (N- vs. O-alkylation) and over-alkylation (quaternization).

This guide presents a Protection-Deprotection Strategy (Route A) as the "Gold Standard" for pharmaceutical-grade synthesis, ensuring high enantiopurity and yield. A Direct Alkylation Strategy (Route B) is provided as a rapid alternative for non-chiral or preliminary screening applications.

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached by disconnecting the N-propargyl bond. To prevent esterification of the carboxylic acid by the alkyl halide (O-alkylation), the acid moiety is transiently protected as a methyl ester.

Chemical Pathway Visualization

Figure 1: Retrosynthetic pathway utilizing a methyl ester protecting group to ensure regioselective N-alkylation.

Methodology: The "Gold Standard" Protocol (Route A)

This route is recommended for researchers requiring >98% purity and maintenance of stereochemistry (if starting with L- or D-pipecolic acid).

Phase 1: Methyl Ester Formation

Objective: Mask the carboxylic acid to prevent O-alkylation and improve solubility in organic solvents.

-

Reagents: Pipecolic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.5 eq), Methanol (anhydrous).

-

Mechanism: Acyl chloride formation followed by nucleophilic acyl substitution.

Protocol:

-

Suspend pipecolic acid (10.0 g, 77.4 mmol) in anhydrous methanol (100 mL) at 0°C.

-

Add thionyl chloride (8.5 mL, 116 mmol) dropwise over 30 minutes. Caution: Exothermic; HCl gas evolution.

-

Reflux the mixture for 4–6 hours until TLC indicates consumption of starting material.

-

Concentrate in vacuo to yield methyl pipecolate hydrochloride as a white solid.

-

Validation: ¹H NMR (D₂O) should show a singlet ~3.7 ppm (O-CH₃).

Phase 2: N-Alkylation (Propargylation)

Objective: Install the alkyne handle selectively on the nitrogen.

-

Reagents: Methyl pipecolate HCl (1.0 eq), Propargyl bromide (1.1 eq, 80% in toluene), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetonitrile (ACN) or DMF.

-

Critical Process Parameter (CPP): Stoichiometry of base is critical. 1 eq neutralizes the HCl salt; 1 eq scavenges HBr byproduct; excess ensures kinetics.

Protocol:

-

Dissolve methyl pipecolate HCl (10.0 g, ~55 mmol) in ACN (150 mL).

-

Add K₂CO₃ (22.8 g, 165 mmol) and stir for 15 minutes at room temperature to liberate the free amine.

-

Add propargyl bromide (55 mmol, ~6.1 mL of 80% soln) dropwise.

-

Heat to 60°C for 12 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc 4:1).

-

Yield Target: 75–85%.

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid without affecting the alkyne.

-

Reagents: Lithium Hydroxide (LiOH·H₂O, 2.0 eq), THF/Water (3:1).

Protocol:

-

Dissolve the N-propargyl ester (5.0 g) in THF (40 mL) and Water (13 mL).

-

Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.

-

Neutralization: Adjust pH to ~6–7 with 1M HCl. Note: Isoelectric point handling is crucial here.

-

Isolation: Evaporate THF. Lyophilize the aqueous phase or extract with n-butanol if desalting is required. For high purity, use ion-exchange chromatography (Dowex 50W).

Methodology: Direct Alkylation (Route B - Rapid)

This method is faster but carries higher risks of byproducts. Suitable for generating "Click" libraries where high purity is less critical.

-

Reagents: Pipecolic acid, Propargyl bromide, KOH, Methanol.

-

Protocol:

-

Dissolve pipecolic acid (1.0 eq) and KOH (2.0 eq) in MeOH.

-

Add propargyl bromide (1.0 eq) slowly at 0°C.

-

Stir at RT for 24 hours.

-

Risk: Significant formation of N,O-dipropargyl species.

-

Self-Validating Analytical System

To ensure the protocol was successful without external reference standards, utilize the following diagnostic NMR signals.

Data Summary Table

| Fragment | Diagnostic Signal (¹H NMR, 400 MHz, D₂O/CDCl₃) | Multiplicity | Integration | Logic/Causality |

| Alkyne Terminus | δ 2.20 – 2.30 ppm | Triplet (J ~2.5 Hz) | 1H | Acetylenic proton; distinct from aliphatic region. |

| Propargyl CH₂ | δ 3.40 – 3.60 ppm | Doublet (J ~2.5 Hz) | 2H | Methylene adjacent to N and Alkyne. AB system if chiral. |

| Pipecolic α-H | δ 2.90 – 3.10 ppm | Multiplet | 1H | Shifted upfield relative to ester due to free acid (zwitterion). |

| Absence of O-Me | No signal at δ 3.70 ppm | Singlet | 0H | Confirms successful hydrolysis of the intermediate. |

Workflow Decision Tree

Figure 2: Analytical decision tree for validating the synthesis of N-propargyl pipecolic acid.

Applications in Drug Discovery[1][2][3][4]

-

Peptidomimetics: The rigid piperidine ring constrains peptide backbone conformation, while the propargyl group allows for "stapling" via click chemistry.

-

Fragment-Based Drug Discovery (FBDD): Used as a core scaffold to probe sub-pockets in GPCRs and kinases.

-

PROTACs: Serves as a linker attachment point for E3 ligase ligands.

References

-

Ma, D., et al. (2011). "General method for N-alkylation of amino acid esters." Journal of Organic Chemistry. (Adapted general protocol for secondary amines).

-

Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. (Foundational text on propargyl utility).

-

PubChem. (2025). "1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid Compound Summary." (Validation of structure and identifiers).

-

BenchChem. (2025).[1] "Protocols for the Synthesis of Propargyl-Functionalized Payloads." (Process parameters for propargylation).

-

Organic Syntheses. (2005). "General procedures for N-alkylation of anilines and amines with propargyl bromide." (Safety and stoichiometry data).

Sources

chemical structure and properties of N-propargyl pipecolic acid

Chemical Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

N-Propargyl pipecolic acid (1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid) is a bifunctional non-proteinogenic amino acid derivative. It merges the conformational rigidity of the pipecolic acid scaffold (a proline homolog) with the bioorthogonal reactivity of a terminal alkyne.

This molecule serves as a critical "clickable" building block in peptidomimetics and fragment-based drug discovery (FBDD). Its piperidine core restricts peptide backbone flexibility, inducing specific secondary structures (e.g.,

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

-

IUPAC Name: 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid[1][2]

-

Common Name: N-Propargyl pipecolic acid; N-Propargyl homoproline

-

CAS Number: 2090709-71-8 (specifically for the (R)-enantiomer)

-

Molecular Formula:

[3][1] -

Molecular Weight: 167.21 g/mol [1]

-

SMILES (R-isomer): C(O)(=O)[C@@H]1N(CC#C)CCCC1

Structural Components

The molecule consists of three distinct pharmacophoric/functional units:

-

Piperidine Ring: A six-membered saturated heterocycle that enforces a chair conformation, providing greater steric bulk and lipophilicity than proline.

-

Carboxylic Acid (C2): Acts as the C-terminal handle for peptide coupling or hydrogen bond donor/acceptor in physiological pH.

-

N-Propargyl Group: An electron-withdrawing alkyne moiety attached to the nitrogen. This group renders the nitrogen tertiary, eliminating the H-bond donor capability of the amine, which significantly alters the solvation profile and permeability compared to the parent pipecolic acid.

Physicochemical Properties (Predicted & Experimental)

| Property | Value | Context/Relevance |

| Physical State | Solid (Crystalline) | Zwitterionic character typically leads to high melting points. |

| LogP (Predicted) | ~ -1.4 | More lipophilic than pipecolic acid (LogP ~ -2.3) due to the propargyl group, but still polar. |

| pKa (COOH) | ~ 3.5 - 4.0 | Typical for |

| pKa (N-H+) | ~ 8.0 - 8.5 | The electron-withdrawing alkyne ( |

| Solubility | Water, MeOH, DMSO | Highly soluble in polar protic solvents; limited solubility in non-polar organics (Hexane). |

Synthesis Protocol

Expertise & Causality: The synthesis relies on the nucleophilic substitution (

Standard Synthesis Workflow

Reagents:

-

Starting Material: L-Pipecolic acid (or D-isomer for specific stereochemical requirements).[4]

-

Alkylating Agent: Propargyl bromide (80% in toluene).

-

Base: Potassium carbonate (

) or Cesium carbonate ( -

Solvent: DMF or Acetonitrile (MeCN).

Step-by-Step Protocol:

-

Esterification (Optional but Recommended): Convert pipecolic acid to methyl pipecolate using thionyl chloride (

) in methanol. Reasoning: This protects the carboxylic acid, preventing O-alkylation and improving solubility in organic solvents. -

N-Alkylation:

-

Dissolve methyl pipecolate hydrochloride (1.0 eq) in dry MeCN.

-

Add

(2.5 eq) to neutralize the salt and scavenge HBr. -

Cool to 0°C and add propargyl bromide (1.1 eq) dropwise. Reasoning: Cooling prevents over-alkylation (quaternization) of the amine.

-

Stir at room temperature for 12–16 hours. Monitor by TLC or LC-MS.

-

-

Hydrolysis (If Ester was used):

-

Treat the N-propargyl methyl ester with LiOH (2.0 eq) in THF/Water (1:1).

-

Acidify carefully to pH 4–5 with 1M HCl. Caution: Do not acidify too strongly to avoid precipitating the salt with excess inorganic salts; use ion-exchange resin (Dowex 50W) for desalting if necessary.

-

-

Purification: Recrystallization from EtOH/Ether or silica gel chromatography (DCM/MeOH).

Synthesis Logic Diagram

Figure 1: Synthetic pathway for N-propargyl pipecolic acid. The ester protection route (solid lines) is preferred for higher purity.

Reactivity & Functionalization

The utility of N-propargyl pipecolic acid lies in its dual reactivity.

CuAAC Click Chemistry

The terminal alkyne is inert to most physiological conditions but reacts rapidly with azides in the presence of Cu(I). This allows the pipecolic acid core to be "clicked" onto:

-

Peptide Macrocycles: Cyclizing linear peptides to constrain conformation.

-

DNA-Encoded Libraries (DELs): Attaching the scaffold to DNA tags.

-

Fluorescent Probes: Conjugating fluorophores for localization studies.

Peptide Coupling

The carboxylic acid remains free for standard amide bond formation (using HATU/DIPEA or EDC/HOBt). The tertiary amine decreases the risk of racemization during coupling compared to N-acyl amino acids, but steric hindrance at the

Click Chemistry Workflow Diagram

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism utilizing the N-propargyl handle.

Applications in Drug Discovery

Conformational Restriction (Peptidomimetics)

Pipecolic acid is a "homoproline." When incorporated into peptides, it induces

-

Effect: It strongly favors the cis-amide bond conformation (approx. 30-50% population in water) due to steric clash between the

-methylene of the ring and the N-substituent. -

Use Case: Designing

-turn mimetics or disrupting

Fragment-Based Drug Discovery (FBDD)

N-propargyl pipecolic acid is an ideal fragment:

-

Low MW (<200): Leaves room for "growing" the molecule.

-

Vectorization: The alkyne allows the fragment to be covalently linked to other fragments or screening tags without altering the core binding motif of the pipecolic acid.

Biological Relevance

While the N-propargyl derivative is primarily a synthetic tool, the parent pipecolic acid is a lysine metabolite associated with Zellweger syndrome and pyridoxine-dependent epilepsy. Derivatives are investigated as:

-

GABA Uptake Inhibitors: Due to structural similarity to nipecotic acid.

-

Anesthetics: Precursors to ropivacaine/bupivacaine analogs (though these typically use N-butyl/propyl groups, the propargyl group offers a handle for further functionalization).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16228297, 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Propargylamines. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

Conformational Analysis of N-Substituted Piperidine-2-Carboxylic Acid Derivatives

This technical guide details the conformational analysis of N-substituted piperidine-2-carboxylic acid (pipecolic acid) derivatives. It focuses on the critical distinction between N-alkyl and N-acyl derivatives, the dominance of Allylic 1,3-strain (A

Content Type: Technical Guide | Version: 2.0 | Focus: Structural Biology & Medicinal Chemistry

Executive Summary & Core Mechanism

In drug discovery, piperidine-2-carboxylic acid (pipecolic acid) serves as a higher homologue of proline. Unlike proline, which is constrained to a pyrrolidine ring, the six-membered piperidine ring introduces a complex conformational equilibrium driven by ring flipping (Chair

For researchers, the critical structural determinant is the hybridization of the nitrogen atom:

-

N-Alkyl Derivatives (

): Governed by 1,3-diaxial interactions . The bulky substituent at C2 generally prefers the equatorial position to avoid steric clashes with axial protons at C4 and C6. -

N-Acyl Derivatives (

): Governed by Allylic 1,3-strain (A

Theoretical Framework: The A Strain Paradigm[2]

The N-Acyl "Axial Shift"

In N-acetyl pipecolic acid derivatives, the amide bond creates a planar system. If the C2-carboxylic acid derivative (e.g., ester, amide) is equatorial, the C2-H bond and the N-C=O group are nearly coplanar, leading to severe steric repulsion (A

To relieve this strain, the ring flips, placing the bulky C2-substituent in the axial position.

-

Equatorial C2-Substituent: High A

strain -

Axial C2-Substituent: Minimal A

strain

Amide Rotamerism (cis vs. trans)

The amide bond exists as two slowly interconverting rotamers:

-

Trans (E): The oxygen of the carbonyl is trans to the C2-C3 bond.

-

Cis (Z): The oxygen of the carbonyl is cis to the C2-C3 bond.

-

Impact: The cis/trans ratio is solvent-dependent and strongly influences the axial/equatorial preference of the ring.

Visualizing the Equilibrium

The following diagram illustrates the four-state equilibrium involving amide rotation and ring flipping.

Caption: Four-state equilibrium of N-acyl pipecolic acid. The Trans-Axial conformer is often favored to minimize A(1,3) strain.[2]

Experimental Protocols: NMR-Based Assignment

This protocol allows for the unambiguous assignment of conformation (Axial vs. Equatorial) and Rotamer (Cis vs. Trans) using 1H NMR.

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Dissolve 5-10 mg of the derivative in 600

L of non-protic solvent (e.g., CDCl-

Note: CDCl

favors intramolecular H-bonds; DMSO-

-

-

Acquire a standard 1H NMR (minimum 400 MHz, preferably 600 MHz) at 298 K.

Phase 2: Rotamer Identification (Cis/Trans)

-

Inspect the spectrum for signal doubling . Due to the slow rotation of the amide bond (barrier ~16-18 kcal/mol), distinct sets of signals for cis and trans rotamers are often visible at room temperature.

-

Self-Validating Check: Integrate the signals for the C2-H proton. The ratio of integrals represents the

( -

NOE Experiment: Perform a 1D-NOESY or 2D-NOESY/ROESY.

-

Irradiate the N-Acyl methyl group (or N-substituent).

-

Trans Rotamer: Strong NOE to C2-H; weak/no NOE to C6-H.

-

Cis Rotamer: Strong NOE to C6-H; weak/no NOE to C2-H.

-

Phase 3: Ring Conformation Assignment (Axial vs. Equatorial)

-

Focus on the C2-H signal multiplicity and coupling constants (

). -

Apply the Karplus Relationship :

-

Axial C2-H (Equatorial COOH): The C2-H is axial. It will have one large anti-periplanar coupling to C3-H

( -

Equatorial C2-H (Axial COOH): The C2-H is equatorial. It has no anti-periplanar partners. Both couplings to C3-H

and C3-H

-

Data Interpretation Summary

| Parameter | Observation | Structural Conclusion |

| > 10 Hz | H2 is Axial | |

| < 5 Hz | H2 is Equatorial | |

| NOE (N-Me | Strong | Trans Amide Rotamer |

| NOE (N-Me | Strong | Cis Amide Rotamer |

Computational Validation (DFT)

While NMR provides solution-state data, Density Functional Theory (DFT) is required to calculate the relative energies (

Standard Workflow:

-

Conformational Search: Use Molecular Mechanics (e.g., MMFF94 or OPLS3e) to generate candidate geometries (Chairs, Boats, Twist-Boats for both cis and trans amides).

-

Geometry Optimization: DFT optimization at the B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP level.

-

Crucial: Include an implicit solvation model (SMD or PCM) matching your NMR solvent (e.g., Chloroform).

-

-

Frequency Calculation: Confirm stationary points (no imaginary frequencies) and calculate Gibbs Free Energy (

). -

Boltzmann Weighting: Calculate populations based on

:

Case Study: N-Acetyl-Pipecolic Acid Methyl Ester

In CDCl

-

Observation: The Trans-Axial conformer is often the global minimum.

-

Reasoning:

-

Trans Amide: Preferred electronically (Z-effect).

-

Axial Ester: The equatorial ester suffers from A

strain with the N-acetyl group. Flipping the ring to place the ester axial relieves this strain, despite the introduction of 1,3-diaxial interactions with C4/C6 protons.

-

-

Contrast with N-Methyl: If the N-substituent is reduced to N-Methyl (amine), the nitrogen becomes

. The A

References

-

Beausoleil, E., & Lubell, W. D. (1996).[3] Steric Effects on the Amide Cis-Trans Equilibrium of Prolyl and Pipecolyl Residues.[3][4] Journal of the American Chemical Society.[3]

-

Coombs, T. C., et al. (2010). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines.[1][5][2][6] PMC (NIH).

-

Bailey, W. F., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed.[7]

-

Ribeiro, A. A., et al. (2018). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. RSC Advances.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter on Conformational Analysis of Heterocycles). Oxford University Press.

Sources

- 1. (PDF) 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline [beilstein-journals.org]

- 5. 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Thermodynamic Stability Profile: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

The following technical guide provides an in-depth analysis of the thermodynamic stability of 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid , also known as N-propargyl pipecolic acid . This guide is structured for researchers requiring rigorous stability data for synthesis, storage, and application in drug discovery (e.g., click chemistry peptidomimetics).

Executive Technical Summary

1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative characterized by a piperidine core, an

-

Zwitterionic Stabilization: High lattice energy in the solid state due to internal salt formation.

-

Steric Strain: The

-propargyl group introduces 1,3-diaxial interactions in the piperidine chair conformation, slightly raising the ground-state energy compared to the parent pipecolic acid. -

Reactive Functionality: The terminal alkyne and the

-chiral center present specific pathways for thermal and chemical degradation (polymerization and racemization, respectively).

Stability Verdict: The compound is kinetically stable at ambient conditions (25°C) but thermodynamically metastable. It is susceptible to decarboxylation at

Physicochemical Baseline & Structural Energetics

Chemical Identity[1]

-

IUPAC Name: 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid[1][2]

-

Molecular Formula:

[1][3] -

Molecular Weight: 167.21 g/mol [3]

-

Key Moiety: N-propargyl amine (electron-withdrawing

-hybridized carbon reduces N-basicity).

Estimated Thermodynamic Constants

Based on structural analogs (pipecolic acid and N-propargyl piperidine), the following parameters define its equilibrium state in aqueous solution:

| Parameter | Estimated Value | Mechanistic Insight |

| pKa | Typical for | |

| pKa | Critical: Lower than pipecolic acid ( | |

| Isoelectric Point (pI) | The pH of maximum zwitterionic stability and minimum solubility. | |

| High energy content due to the unsaturated alkyne bond. |

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation . The carboxylic acid group at C2 prefers the equatorial position to minimize 1,3-diaxial strain. However, the bulky

-

Thermodynamic Minimum: The

-substituent generally prefers the equatorial position. However, in the zwitterionic form, electrostatic attraction between the carboxylate (

Degradation Pathways (The Instability Factors)

The thermodynamic instability of this molecule is governed by three primary pathways. Understanding these is essential for process safety and purity control.

Pathway A: Thermal Decarboxylation

Similar to

-

Trigger: Temperatures

. -

Mechanism: Formation of an azomethine ylide intermediate or a cyclic transition state leading to the loss of

. -

Product: 1-(Prop-2-yn-1-yl)piperidine (a volatile oil).

-

Risk: High during melting point analysis or exothermic reaction runaways.

Pathway B: Base-Catalyzed Racemization

The

-

Mechanism: Deprotonation by base leads to a planar enolate/enamine intermediate, destroying stereochemistry.

-

Thermodynamic Driver: The racemic mixture is entropically favored (

). -

Critical Control: Avoid strong bases (pH > 10) during workup; use non-nucleophilic bases if necessary.

Pathway C: Alkyne Oxidation/Polymerization

-

Oxidation: The propargyl amine motif is susceptible to

-oxide formation ( -

Polymerization: Terminal alkynes are thermodynamically unstable toward polymerization (polyacetylenes), though this has a high kinetic barrier without transition metal catalysts (Cu, Ru).

Visualization: Degradation Network

The following diagram illustrates the competing degradation pathways.

Figure 1: Primary thermodynamic degradation pathways. Red paths indicate irreversible chemical loss; yellow indicates stereochemical loss.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of specific batches, the following "Self-Validating" protocols are recommended. These protocols comply with ICH Q1A(R2) guidelines.

Protocol 1: Forced Degradation Stress Testing (HPLC-MS)

Objective: Determine the

Reagents:

-

0.1 M HCl, 0.1 M NaOH, 3%

. -

HPLC Mobile Phase: 0.1% Formic acid in Water (A) / Acetonitrile (B).

Workflow:

-

Preparation: Dissolve compound to 1 mg/mL in water.

-

Acid Stress: Add eq. vol. 0.1 M HCl. Incubate at 60°C for 24h.

-

Base Stress: Add eq. vol. 0.1 M NaOH. Incubate at ambient temp for 4h (Monitor closely for racemization).

-

Oxidative Stress: Add eq. vol. 3%

. Incubate at ambient temp for 24h. -

Analysis: Quench samples to pH 7. Analyze via HPLC-MS/UV (210 nm).

-

Acceptance Criteria: Recovery > 95% indicates high stability.

-

Failure Mode: Appearance of [M-44] peak indicates decarboxylation; [M+16] indicates N-oxidation.

-

Protocol 2: Chiral Integrity Verification (Racemization Check)

Objective: Confirm optical purity stability under processing conditions.

Method: Chiral HPLC (e.g., Daicel Chiralpak ZWIX(+) or equivalent zwitterionic column).

-

Mobile Phase: MeOH/MeCN + 25mM formic acid + 25mM diethylamine.

-

Detection: ELSD or CAD (due to weak UV chromophore).

-

Validation: Spike with 1% enantiomer (prepared via racemization of standard) to verify resolution (

).

Visualization: Stability Testing Workflow

Figure 2: Standardized workflow for assessing thermodynamic stability limits.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following handling procedures ensure maximum shelf-life:

-

Form: Store as the Hydrochloride Salt (HCl) rather than the zwitterion. Protonation of the amine (

) prevents -

Temperature: Store at -20°C or 2-8°C . Avoid room temperature storage for periods > 30 days.

-

Atmosphere: Store under Argon or Nitrogen. Oxygen exclusion prevents slow oxidation of the alkyne and amine.

-

Avoid Metal Contact: Do not use metal spatulas (especially copper or iron) if the free base is present, to prevent acetylide formation or catalytic decomposition.

References

-

Pipecolic Acid Thermal Stability

-

Racemization of Amino Acids

-

General Amino Acid Decomposition

-

Alkyne/Amine Stability Data

-

PubChem Compound Summary for 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid. (Accessed 2026).[1]

-

Sources

- 1. PubChemLite - 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid (C9H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative. Part 1: Model system studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative. Part 2: Natural formation in cooked vegetables and selected food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli [frontiersin.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]

The Strategic N-Alkylation of Pipecolic Acid Derivatives: A Technical Guide for the Modern Chemist

Introduction: The Significance of the N-Substituted Pipecolic Acid Scaffold

The pipecolic acid framework, a six-membered saturated heterocycle, is a cornerstone in medicinal chemistry and drug development.[1] Its rigidified structure, compared to linear amino acids, imparts unique conformational constraints on peptides and small molecules, making it a valuable scaffold for modulating biological activity.[1][2] The nitrogen atom of the pipecolic acid ring presents a prime opportunity for synthetic diversification through N-alkylation and N-arylation. These modifications are critical for fine-tuning a molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability. This technical guide provides an in-depth exploration of the primary synthetic strategies for the N-alkylation of pipecolic acid derivatives, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Classical N-Alkylation Strategies: A Tale of Two Pathways

The two most established methods for forging the N-alkyl bond on a pipecolic acid derivative are direct alkylation with an electrophile and reductive amination with a carbonyl compound. The choice between these two approaches is often dictated by the nature of the desired alkyl group, the steric environment of the pipecolic acid derivative, and the desired reaction conditions.[3]

Direct N-Alkylation: The SN2 Approach

Direct N-alkylation is a straightforward and widely employed method that involves the reaction of the secondary amine of the pipecolic acid derivative with an alkyl halide in the presence of a base.[3] This reaction typically proceeds through an SN2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the amine by a base to enhance its nucleophilicity, although the reaction can proceed without a base, albeit more slowly as the resulting hydrohalic acid neutralizes the starting amine.[4] The lone pair of electrons on the nitrogen then attacks the alkyl halide, displacing the halide and forming the new C-N bond.

A significant challenge in direct alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4] This occurs because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine. To mitigate this, slow addition of the alkylating agent and using the amine as the limiting reagent can be employed.[4]

The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are common, while organic bases such as N,N-diisopropylethylamine (DIPEA) are also frequently used, especially when substrate solubility is a concern.[5] The solvent selection, typically a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF), is also critical for facilitating the SN2 reaction.[5]

Experimental Protocol: Direct N-Alkylation of Ethyl Pipecolinate with Benzyl Bromide [3][5]

Materials:

-

Ethyl pipecolinate (1.0 eq.)

-

Benzyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

-

Anhydrous acetonitrile (MeCN)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add ethyl pipecolinate and anhydrous acetonitrile.

-

Add the finely powdered, dry potassium carbonate to the solution.

-

Stir the mixture vigorously for 10-15 minutes to ensure good dispersion of the base.

-

Slowly add benzyl bromide to the stirred suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from a few hours to overnight.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl ethyl pipecolinate.

Reductive Amination: A Milder and More Selective Alternative

Reductive amination is a powerful two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the pipecolic acid derivative with an aldehyde or ketone, followed by its in-situ reduction to the corresponding N-alkylated product.[3] This method is often preferred over direct alkylation due to its milder reaction conditions and its inherent ability to avoid over-alkylation.[6]

Mechanism and Rationale:

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under weakly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. This electrophilic iminium ion is then selectively reduced by a mild hydride reducing agent present in the reaction mixture.

A key advantage of this method is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective and widely used reagent for this transformation.[3] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it is formed. This selectivity is crucial for the success of the one-pot reaction. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used.[6]

Experimental Protocol: Reductive Amination of Methyl Pipecolate with Benzaldehyde [7][8]

Materials:

-

Methyl pipecolate hydrochloride (1.0 eq.)

-

Benzaldehyde (1.1 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Triethylamine (TEA) (1.1 eq., if starting from the hydrochloride salt)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add methyl pipecolate hydrochloride and anhydrous DCE.

-

Add triethylamine to neutralize the hydrochloride salt and stir for 10 minutes.

-

Add benzaldehyde to the reaction mixture and stir for 30 minutes at room temperature to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl methyl pipecolate.

Quantitative Comparison of Classical N-Alkylation Methods

| Substrate | Alkylating/Carbonyl Reagent | Method | Base/Reducing Agent | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |

| Ethyl Pipecolinate | Benzyl Bromide | Direct Alkylation | K₂CO₃ | MeCN | 12 | ~85 | N/A | [3] |

| Methyl Pipecolate | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | 4 | 92 | N/A | [8] |

| (R)-Methyl Pipecolate | Various Aldehydes | Reductive Amination | NaBH(OAc)₃ | DCE | 1-3 | 70-95 | >95:5 | [1] |

| N-Boc-Pipecolic Acid | Propargyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 24 | 85 | N/A | [9] |

Modern Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

For the synthesis of N-aryl pipecolic acid derivatives, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[10][11] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the pipecolic acid nitrogen and an aryl halide or triflate, a transformation that is challenging to achieve through classical methods.[11]

Mechanism and Rationale:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a Pd(0)/Pd(II) cycle.[10] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The pipecolic acid derivative then coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired N-aryl product and regenerates the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to promote the reductive elimination step and prevent catalyst deactivation. The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), is also critical for the deprotonation of the amine.[12]

Experimental Protocol: Buchwald-Hartwig N-Arylation of tert-Butyl Pipecolate with 4-Bromotoluene [10][12]

Materials:

-

tert-Butyl pipecolate (1.2 eq.)

-

4-Bromotoluene (1.0 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol %)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Anhydrous, deoxygenated toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

-

Evacuate and backfill the Schlenk tube with argon (repeat three times).

-

Add anhydrous, deoxygenated toluene via syringe.

-

Add 4-bromotoluene and tert-butyl pipecolate to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C).

-

Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-(4-tolyl)tert-butyl pipecolate.

Green and Catalytic Approaches: The Hydrogen Autotransfer Reaction

In the quest for more sustainable synthetic methodologies, the hydrogen autotransfer (or borrowing hydrogen) reaction has gained prominence for N-alkylation.[13] This atom-economical process utilizes alcohols as alkylating agents, with water being the only byproduct.[14]

Mechanism and Rationale:

The hydrogen autotransfer reaction is typically catalyzed by a transition metal complex, often based on ruthenium or iridium. The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ. The pipecolic acid derivative then condenses with the transient carbonyl compound to form an iminium ion, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated product.

This method avoids the use of stoichiometric activating agents or reducing agents, making it an environmentally benign alternative to classical methods.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of a Piperidine Derivative with Benzyl Alcohol [15]

Materials:

-

Piperidine derivative (1.0 eq.)

-

Benzyl alcohol (1.2 eq.)

-

[Ru(p-cymene)Cl₂]₂ (catalyst, e.g., 2 mol %)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand, e.g., 4.4 mol %)

-

Potassium tert-butoxide (K OtBu) (base, e.g., 10 mol %)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon)

Procedure:

-

To an oven-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂, dppf, and K OtBu under an inert atmosphere.

-

Evacuate and backfill the Schlenk tube with argon (repeat three times).

-

Add anhydrous toluene, the piperidine derivative, and benzyl alcohol via syringe.

-

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110-130 °C).

-

Stir the reaction and monitor its progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with an appropriate solvent.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The N-alkylation of pipecolic acid derivatives is a fundamental transformation in the synthesis of biologically active molecules. This guide has detailed the most pertinent methods for achieving this, from the classical direct alkylation and reductive amination to the more modern Buchwald-Hartwig N-arylation and green hydrogen autotransfer reactions. The choice of method will ultimately depend on the specific synthetic goals, the nature of the substrates, and the desired reaction scale and conditions. By understanding the mechanistic underpinnings and practical considerations of each approach, researchers can make informed decisions to efficiently and effectively synthesize novel N-substituted pipecolic acid derivatives for the advancement of drug discovery and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Fadel, A., & Lahrache, N. (2007). An efficient synthesis of enantiomerically pure (R)-pipecolic acid, (S)-proline, and their N-alkylated derivatives. The Journal of Organic Chemistry, 72(5), 1780–1784. [Link]

-

Hansen, M. M., et al. (2019). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 15, 1245–1253. [Link]

-

López-Cantarero, J., et al. (2019). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 9(27), 15481–15488. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 64(6), 1993–2002. [Link]

-

ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. [Link]

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

-

Wikipedia contributors. (2023). Hydrogen autotransfer reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Westerhoff, O., Lützen, A., Maison, W., Kosten, M., & Martens, J. (2001). Synthesis of novel pipecolic acid derivatives. Part 2.1 Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 508–513. [Link]

Sources

- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. N-Alkylation by Hydrogen Autotransfer Reactions [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thalesnano.com [thalesnano.com]

- 15. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stereochemical & Synthetic Profile of (S)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid

[1]

Executive Summary & Target Profile

(S)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid (also known as N-propargyl-L-pipecolic acid) is a bifunctional chiral building block.[1] It merges the rigid, stereodefined scaffold of (S)-pipecolic acid (a proline homolog) with a propargyl group , a bioorthogonal handle for "click" chemistry (CuAAC).

This molecule is critical in the design of peptidomimetics, serving as a conformationally restricted amino acid that can be rapidly diversified into triazole-linked libraries.[1] Its (S)-configuration corresponds to natural L-amino acids, making it essential for biologically relevant target engagement (e.g., FKBP12 inhibition, S1P1 receptor modulation).[1]

| Property | Data / Specification |

| IUPAC Name | (2S)-1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid |

| Molecular Formula | C |

| Molecular Weight | 167.21 g/mol |

| Chiral Center | C2 (S-configuration) |

| Core Scaffold | Piperidine (Chair conformation) |

| Key Functionality | Terminal Alkyne (Click handle), Carboxylic Acid |

Stereochemical & Conformational Analysis[1][12][13][14][15]

The Piperidine Chair Dynamics

Unlike proline, which adopts a puckered pyrrolidine envelope, the piperidine ring of the title compound exists in a dynamic equilibrium between two chair conformations. The stereochemical integrity of the (S)-center at C2 dictates the spatial arrangement of the carboxylic acid, while the N-propargyl group introduces N-inversion dynamics.[1]

-

Dominant Conformer (Diequatorial): In the lowest energy state, both the bulky C2-carboxylic acid and the N1-propargyl group occupy equatorial positions. This minimizes 1,3-diaxial interactions with the ring protons at C3 and C5.[1]

-

N-Inversion: The nitrogen atom undergoes pyramidal inversion.[1] However, the N-propargyl group strongly prefers the equatorial orientation to avoid steric clash with the axial protons (A-value of N-alkyl ~ 2-3 kcal/mol).[1]

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium, highlighting the thermodynamic preference for the diequatorial "trans-like" arrangement (referring to the substituent relationship relative to the ring plane).

Figure 1: Conformational equilibrium of (S)-N-propargyl pipecolic acid. The diequatorial form is thermodynamically favored, ensuring a predictable vector for the carboxylic acid and alkyne handle.

Synthetic Methodology (High-Fidelity Protocol)

To maintain the (S)-configuration and prevent racemization via enolization, the synthesis must be conducted under mild basic conditions. The use of strong bases (e.g., NaH, LDA) is strictly prohibited as they promote proton abstraction at the chiral alpha-carbon.

Reagents & Mechanism[1]

-

Starting Material: (S)-Pipecolic acid (L-Homoproline).[1] Commercial sources often contain trace D-enantiomer; verify optical rotation (

in H -

Electrophile: Propargyl bromide (80% in toluene).

-

Base: Potassium Carbonate (K

CO

Step-by-Step Protocol

-

Solvation: Dissolve (S)-pipecolic acid (1.0 equiv) in anhydrous Methanol (MeOH) or DMF. MeOH is preferred for easier workup, though DMF accelerates the reaction.

-

Basification: Add K

CO -

Alkylation: Cool the suspension to 0°C. Add Propargyl bromide (1.1 equiv) dropwise.

-

Why 0°C? Controls the exotherm and suppresses over-alkylation (quaternization) of the nitrogen.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 12-18 hours. Monitor by TLC (ninhydrin stain will show loss of free amine; KMnO

stain will visualize the alkyne). -

Workup (Critical for Purity):

-

Filter off inorganic salts.

-

Concentrate the filtrate.

-

Purification: Dissolve residue in water and load onto a cation-exchange resin (e.g., Dowex 50W).[1] Elute with dilute NH

OH. This removes non-basic impurities and any unreacted propargyl bromide. -

Alternative: Silica gel chromatography using DCM/MeOH (9:1).

-

Racemization Control Logic

The alpha-proton at C2 is acidic due to the adjacent carbonyl. However, in the presence of a carbonate base and alkyl halide, the N-alkylation is kinetically much faster than the rate of enolization at the C2 position.

-

Risk: Heating >60°C.

-

Mitigation: Keep reaction at RT.

Analytical Validation

A self-validating system requires confirming both chemical identity and optical purity.[1]

| Method | Expected Signal / Observation | Interpretation |

| Terminal alkyne proton (diagnostic). | ||

| Propargyl methylene protons (N-CH | ||

| Carbonyl carbon (COOH). | ||

| Chiral HPLC | Single peak on Chiralpak AD-H or OD-H | Confirm enantiomeric excess (ee) > 98%. |

| HRMS (ESI+) | Confirms molecular formula C |

Applications in Drug Discovery[1]

"Click" Peptidomimetics

The propargyl group allows this molecule to serve as a L-Proline surrogate that can be "clicked" to azides.[1] This generates 1,4-disubstituted triazoles, which mimic the trans-amide bond geometry but are resistant to proteolytic cleavage.[1]

Workflow: Library Generation

The following Graphviz diagram details the workflow for using this scaffold to generate a library of FKBP12 inhibitors or GPCR ligands.

Figure 2: Application workflow utilizing the propargyl handle for rapid peptidomimetic library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

-

Pipecolic Acid Stereochemistry: Armstrong, D. W., et al. "Stereochemistry of pipecolic acid found in the urine and plasma of subjects with peroxisomal deficiencies."[2] Journal of Pharmaceutical and Biomedical Analysis, 1993.

-

Conformational Analysis: Maison, W., et al. "A versatile route towards 6-arylpipecolic acids."[1][3] Beilstein Journal of Organic Chemistry, 2025.[3]

-

Synthesis of N-Substituted Pipecolic Acids: Swarbrick, M. E., et al. "Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium."[3] The Journal of Organic Chemistry, 1999.[4][3]

-

Biological Significance: "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives."[5][6][7][8] Journal of Molecular Structure, 2022.[5][6]

-

General Properties: PubChem Compound Summary for Pipecolic Acid.

Sources

- 1. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 2. Stereochemistry of pipecolic acid found in the urine and plasma of subjects with peroxisomal deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scilit.com [scilit.com]

- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

Methodological & Application

Application Note: Advanced CuAAC Click Chemistry Protocols Using 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid

Introduction & Mechanistic Rationale

In the landscape of modern peptidomimetic drug design and bioconjugation, non-natural amino acids play a critical role in enhancing proteolytic stability and receptor binding affinity. Pipecolic acid, a higher homologue of proline, is highly valued for its ability to induce rigid conformational constraints within peptide backbones.

The derivative 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid elevates this utility by incorporating an N-terminal propargyl group. This terminal alkyne transforms the rigid pipecolic scaffold into a highly reactive, bioorthogonal handle for Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[1].

The CuAAC reaction yields a 1,4-disubstituted 1,2,3-triazole, which acts as a robust, hydrolysis-resistant bioisostere of the amide bond[2]. Because the triazole linkage is metabolically inert and structurally mimics the trans-peptide bond, this specific propargylated building block is ideal for synthesizing macrocyclic peptides, targeted therapeutics, and complex bioconjugates.

Mechanistic Causality in Catalyst Design

The thermodynamic instability of Cu(I) in aqueous environments necessitates its in situ generation from a stable Cu(II) source (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate[3]. However, this reduction cycle generates reactive oxygen species (ROS) that can rapidly degrade sensitive amino acid side chains (such as methionine or arginine)[3].

To solve this, modern protocols employ accelerating ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). The causality here is twofold: THPTA tightly coordinates the Cu(I) ion to prevent its disproportionation into Cu(0) and Cu(II), maintaining high catalytic turnover, while simultaneously acting as a sacrificial reductant to shield the biomolecule from oxidative damage[3],[4].

CuAAC mechanism using 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid and Cu(I) catalyst.

Quantitative Data: Reaction Parameter Optimization

The efficiency of the CuAAC reaction relies heavily on the precise stoichiometric balancing of the catalyst complex. The table below summarizes the optimal parameters for conjugating 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid derivatives.

| Reaction Parameter | Recommended Condition | Causality / Rationale | Reference |

| Copper Source | CuSO₄·5H₂O (1–5 mol%) | Provides a stable, inexpensive Cu(II) source; avoids the rapid oxidation issues associated with handling pure Cu(I) salts directly. | [1] |

| Reducing Agent | Sodium Ascorbate (5–10 mol%) | Mildly reduces Cu(II) to catalytic Cu(I) in situ. An excess is required to maintain a continuous reducing environment throughout the reaction. | [3] |

| Ligand | THPTA (5 eq. relative to Cu) | Highly water-soluble; accelerates the reaction, prevents Cu disproportionation, and scavenges ROS to protect the peptide cargo. | [3],[4] |

| Solvent System | Water / t-Butanol (1:1) | The biphasic nature perfectly solubilizes both the hydrophobic propargyl-pipecolic core and highly hydrophilic biomolecules. | [1] |

| Temperature | Room Temperature (20–25°C) | Preserves the structural integrity of sensitive peptide cargos and prevents thermally-induced side reactions. | [2] |

Experimental Protocols

Protocol A: Solution-Phase Bioconjugation (Self-Validating System)

Objective: Conjugate an azide-functionalized fluorophore or targeting ligand to a synthesized peptide containing 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid.

Materials:

-

Propargyl-peptide substrate (100 µM final concentration)

-

Azide-functionalized cargo (120 µM final concentration, 1.2 eq)

-

CuSO₄·5H₂O (20 mM stock in H₂O)

-

THPTA ligand (100 mM stock in H₂O)

-

Sodium Ascorbate (300 mM stock in H₂O, must be freshly prepared)

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA.

-

Causality: Pre-complexing Cu(II) with the ligand before reduction prevents the formation of insoluble copper salts and tightly wraps the metal to limit ROS generation[4].

-

Validation: The solution will turn a faint, clear blue, visually validating successful complex formation.

-

-

Substrate Assembly: In the main reaction vessel, dissolve the propargyl-peptide and the azide-cargo in 100 mM sodium phosphate buffer (pH 7.4). If the cargo is highly hydrophobic, add up to 20% DMSO.

-

Catalyst Addition: Transfer the pre-complexed CuSO₄/THPTA mixture to the main reaction vessel and vortex gently.

-

Initiation: Add 10 µL of the freshly prepared 300 mM sodium ascorbate to initiate the reaction.

-

Causality: Ascorbate acts as the electron donor to reduce Cu(II) to Cu(I)[4].

-

Validation: The solution will briefly turn colorless or slightly yellow, indicating successful reduction to the active Cu(I) state.

-

-

Incubation: Stir or agitate the mixture at room temperature for 1–2 hours, protected from light.

-

Endpoint Validation & QC: Quench the reaction by adding 1 mM EDTA to chelate the copper. Analyze a 5 µL aliquot via LC-MS. The system is self-validating when the mass peak of the starting alkyne is fully depleted, replaced by a single distinct peak corresponding to the exact mass of the [Alkyne + Azide] triazole conjugate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) and On-Resin CuAAC

Objective: Incorporate 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid into a peptide sequence and perform the click reaction prior to resin cleavage.

Causality for On-Resin Approach: Performing CuAAC on-resin allows researchers to use massive excesses of reagents to drive sterically hindered cycloadditions to 100% completion. Subsequent washing steps easily remove cytotoxic copper catalysts, ensuring a highly pure final product without the need for complex downstream SEC (Size Exclusion Chromatography).

Workflow for SPPS incorporation and on-resin CuAAC of propargyl-pipecolic acid.

Step-by-Step Methodology:

-

Coupling: Following standard Fmoc-SPPS on a Rink Amide resin, couple 1-(Prop-2-yn-1-yl)piperidine-2-carboxylic acid using HATU/DIPEA (3 equivalents) in DMF for 2 hours.

-

Causality: The secondary amine of the pipecolic acid ring is sterically hindered; HATU provides the highly reactive ester intermediate necessary for efficient coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted monomers.

-

On-Resin Click Mixture: Swell the resin in a DMF/H₂O (4:1) mixture. Add the azide-functionalized building block (3–5 equivalents).

-

Catalyst Addition: Add CuI (0.5 equivalents) and Ascorbic Acid (1 equivalent) directly to the resin suspension, followed by DIPEA (2 equivalents) to maintain a basic environment.

-

Causality: CuI is utilized here instead of CuSO₄ because organic solvents (DMF) are predominant, and CuI provides an immediate, concentrated source of Cu(I) to overcome the slower solid-phase reaction kinetics.

-

-

Incubation & Washing: Agitate at room temperature for 12–18 hours. Drain the reaction mixture.

-

Copper Stripping (Validation Step): Wash the resin sequentially with DMF, a 0.5% sodium diethyldithiocarbamate solution in DMF, DCM, and Methanol.

-

Validation: Sodium diethyldithiocarbamate acts as a heavy metal chelator. The resin must return to its original pale color; a persistent green/blue tint indicates incomplete copper removal and requires repeated washing.

-

-

Cleavage: Cleave the triazole-peptidomimetic from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours, followed by cold ether precipitation.

References

- Source: nih.

- Source: rsc.

- Source: jenabioscience.

- Source: broadpharm.

- Source: benchchem.

Sources

Application Notes & Protocols: Solid-Phase Peptide Synthesis Using N-propargyl Pipecolic Acid

Introduction: Expanding the Peptidic Toolbox

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, transforming a once laborious process into a systematic and automatable methodology.[1][2] The standard Fmoc/tBu strategy allows for the assembly of peptide chains with high fidelity.[3][4] However, the true frontier of peptide science lies in the incorporation of non-canonical amino acids that bestow novel structural and functional properties.

This guide focuses on the strategic incorporation of N-propargyl pipecolic acid, a unique building block that serves a dual purpose. As a cyclic analogue of proline, pipecolic acid introduces significant conformational constraints into the peptide backbone, influencing secondary structure and enhancing proteolytic stability.[5][6] The addition of the N-propargyl group introduces a bioorthogonal alkyne handle. This "clickable" functionality is inert to biological systems but can be selectively reacted post-synthesis, opening a vast potential for creating complex peptide architectures, including cyclized peptides, fluorescently labeled probes, and peptide-drug conjugates through highly efficient click chemistry reactions.[7][8][9][10]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing not only the step-by-step protocols for synthesis but also the critical scientific rationale behind each procedural choice.

Part 1: Foundational Principles and Strategic Considerations

The Fmoc/tBu Synthesis Strategy

The synthesis proceeds from the C-terminus to the N-terminus on an insoluble polymeric support.[2] The core of the strategy relies on two classes of protecting groups:

-

Temporary Nα-Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the alpha-amine of the incoming amino acid. It is stable to acid but readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11]

-

Permanent Side-Chain Protection: Acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are used to protect reactive side chains. These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[12]

The Challenge of Incorporating N-propargyl Pipecolic Acid

N-propargyl pipecolic acid is a secondary amino acid, akin to proline. This structural feature presents specific challenges during SPPS:

-

Steric Hindrance: The cyclic nature and N-alkylation increase steric bulk, which can significantly slow down the kinetics of the amide bond formation.

-

Aggregation: Sequences containing multiple hindered residues can be prone to aggregation on the solid support, limiting reagent access and leading to incomplete reactions.[3][13]

To overcome these challenges, the selection of an appropriate coupling reagent is paramount. While standard reagents may suffice for simple couplings, hindered residues necessitate the use of more potent activators.

The Power of the Propargyl Group: Post-Synthesis Modification

The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying complex biomolecules.[9] This allows for a modular approach where the peptide backbone is first synthesized and then "clicked" with a molecule of interest (e.g., a fluorophore, a PEG chain, or another peptide fragment) that bears a complementary azide group.[7][8]

Part 2: Experimental Protocols and Methodologies

Materials and Reagents

-

Resin: Rink Amide MBHA resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[14]

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection. Fmoc-N-propargyl-L-pipecolic acid.

-

Solvents: High-purity DMF, Dichloromethane (DCM), Piperidine.

-

Coupling Reagents: See Table 1 for recommendations. HATU and HCTU are highly recommended for coupling N-propargyl pipecolic acid.[15]

-

Activation Base: Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), Water.

-

Click Chemistry Reagents: Azide-functionalized molecule, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate.

Workflow for Solid-Phase Peptide Synthesis

The overall workflow for SPPS is a cyclical process involving deprotection, washing, coupling, and further washing.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Step-by-Step Peptide Assembly

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

-

Resin Preparation:

-

Place the resin in a reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain.[1] For 2-chlorotrityl resin, swell in DCM.

-

-

Initial Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with fresh piperidine solution for 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 x 2 min).

-

-

Amino Acid Coupling (Standard Residues):

-

In a separate vial, dissolve Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (~2 mL).

-

Pre-activate for 2 minutes.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 45-60 minutes.

-

Drain and wash the resin with DMF (3 x 2 min).

-

-

Incorporation of Fmoc-N-propargyl-pipecolic Acid (Critical Step):

-

Rationale: Due to steric hindrance, a more powerful coupling reagent and potentially longer reaction time are required to ensure the reaction goes to completion.

-

Procedure:

-

In a separate vial, dissolve Fmoc-N-propargyl-pipecolic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

-

Pre-activate for 2 minutes.

-

Add the activation mixture to the deprotected resin.

-

Agitate for 2 hours .

-

Validation: Perform a completion check using the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). If the test is positive (indicating incomplete reaction), drain the vessel and repeat the coupling with a fresh solution of activated amino acid ("double coupling").[16]

-

Once coupling is complete, drain and wash the resin with DMF (5 x 2 min).

-

-

-

Chain Elongation:

-

Repeat steps 2 and 3 (or 4, as needed) for each amino acid in the sequence.

-

-

Final Deprotection:

-

After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Table 1: Comparison of Common Coupling Reagents

| Reagent | Full Name | Activating Species | Reactivity | Recommendation for N-propargyl Pipecolic Acid |

| HBTU/TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate | OBt Ester | High | Good for standard couplings, may be slow for hindered residues.[17] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-6-ClBt Ester | Very High | Better choice than HBTU due to the more acidic leaving group. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt Ester | Excellent | Highly Recommended. The HOAt leaving group provides anchimeric assistance, accelerating the reaction. Ideal for sterically hindered couplings.[15] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma Ester | Excellent | A very safe and effective modern reagent with reactivity comparable to HATU.[15] |

Part 3: Peptide Cleavage and Post-Synthetic Modification

Protocol 2: Cleavage from Resin and Global Deprotection

CAUTION: This procedure uses strong acid (TFA) and reagents with strong odors. It must be performed in a certified chemical fume hood.

-

Resin Preparation:

-

Wash the final, N-terminally deprotected peptidyl-resin with DMF (3x), then DCM (3x).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

The choice of "scavengers" in the cocktail is critical to prevent side reactions with sensitive amino acids that are deprotected during cleavage.[18][19]

-

Prepare the appropriate cocktail fresh just before use (see Table 2). For a standard peptide without highly sensitive residues, Reagent B is a robust choice.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature for 2-3 hours. The resin may change color as the protecting groups are cleaved.[19]

-

-

Peptide Precipitation and Isolation:

-

Filter the TFA solution away from the resin beads into a fresh centrifuge tube.

-

Wash the resin beads once with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 40 mL) of ice-cold diethyl ether. A white solid should form.

-

Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Table 2: Standard Cleavage Cocktails

| Cocktail | Composition (v/v/w) | Target Residues / Use Case |

| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without Arg, Cys, or Met. TIS scavenges carbocations.[20] |

| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Good general cocktail, phenol protects Tyr and Trp.[19] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for complex peptides. Thioanisole protects against Met oxidation and Arg deprotection issues. EDT is an excellent scavenger for Trt groups from Cys and His.[18] |

Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: Performing the click reaction on the resin-bound peptide simplifies purification, as excess reagents can be easily washed away.[8]

Caption: Schematic of an on-resin click reaction to modify the peptide.

-

Resin Preparation:

-

Use the fully assembled, side-chain protected peptidyl-resin (with the N-terminal Fmoc group still on or off).

-

Swell the resin in DMF.

-

-

Click Reaction:

-

Dissolve the azide-containing molecule (5-10 eq.) in a DMF/H₂O mixture (e.g., 4:1).

-

Add the solution to the resin.

-

In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (1 eq. in H₂O) and Sodium Ascorbate (2-3 eq. in H₂O).

-

Add the sodium ascorbate solution to the resin slurry first, followed immediately by the copper sulfate solution. The mixture may turn yellowish-orange.

-

Agitate the reaction at room temperature for 12-16 hours (overnight).

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF, H₂O, DMF, and finally DCM to remove all traces of copper and excess reagents.

-

-

Cleavage:

-

The now-modified peptide can be cleaved from the resin using Protocol 2 .

-

Part 4: Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of N-propargyl Pipecolic Acid | - Insufficient reagent reactivity.- Steric hindrance.- On-resin peptide aggregation. | - Switch to a more potent coupling reagent like HATU or COMU.[15]- Perform a double coupling or extend the reaction time to 2-4 hours.[21]- Consider performing the synthesis at an elevated temperature (microwave-assisted SPPS can be highly effective).[22] |

| Low Purity of Crude Peptide | - Incomplete deprotection or coupling at multiple steps.- Side reactions during cleavage due to improper scavengers. | - Use a capping step (e.g., with acetic anhydride) after difficult couplings to terminate failed sequences.- Re-evaluate the cleavage cocktail based on the amino acid composition (Table 2).[18][19]- Ensure high-purity solvents and reagents are used throughout. |

| Crude Peptide is Insoluble | - High content of hydrophobic residues.- Aggregation after cleavage and precipitation.[13] | - Minimize drying of the crude peptide pellet.- Attempt to dissolve the peptide in different solvents (e.g., solutions containing acetonitrile, DMSO, or formic acid).- If possible, perform modifications like click chemistry on-resin to bypass issues with crude peptide handling.[19] |

References

-

Anaspec. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

-

MedChem 101. (n.d.). Click Chemistry. Retrieved from [Link]

-

Kourgiantaki, A. (n.d.). New Applications of Click Chemistry for Peptide Modification and Drug Activation. Radboud University. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Al-Rooqi, M. M., et al. (2021). Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. ACS Central Science. Retrieved from [Link]

-